molecular formula C25H26O8S2 B14766058 (2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid

(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid

Cat. No.: B14766058
M. Wt: 518.6 g/mol
InChI Key: YFAQRIHKVFJDJQ-DEOSSOPVSA-N
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Description

The compound (2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid is a complex organic molecule characterized by its unique structure, which includes hydroxyphenyl, ethylsulfanyl, sulfooxyphenoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid typically involves multiple steps, starting with the preparation of the hydroxyphenyl and sulfooxyphenoxy intermediates. These intermediates are then coupled through a series of reactions involving ethylsulfanyl and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfooxyphenoxy group can be reduced to form phenols.

    Substitution: The ethylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the sulfooxyphenoxy group can produce phenols.

Scientific Research Applications

(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and sulfooxyphenoxy groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethylsulfanyl group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-hydroxyphenoxy)ethyl]phenyl]propanoic acid
  • (2S)-2-[2-(4-methoxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid

Uniqueness

The uniqueness of (2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific interactions with molecular targets.

Properties

Molecular Formula

C25H26O8S2

Molecular Weight

518.6 g/mol

IUPAC Name

(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid

InChI

InChI=1S/C25H26O8S2/c26-21-7-5-19(6-8-21)14-16-34-24(25(27)28)17-20-3-1-18(2-4-20)13-15-32-22-9-11-23(12-10-22)33-35(29,30)31/h1-12,24,26H,13-17H2,(H,27,28)(H,29,30,31)/t24-/m0/s1

InChI Key

YFAQRIHKVFJDJQ-DEOSSOPVSA-N

Isomeric SMILES

C1=CC(=CC=C1CCOC2=CC=C(C=C2)OS(=O)(=O)O)C[C@@H](C(=O)O)SCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC=C1CCOC2=CC=C(C=C2)OS(=O)(=O)O)CC(C(=O)O)SCCC3=CC=C(C=C3)O

Origin of Product

United States

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